Cas no 524940-54-3 (tert-butyl 4-amino-3-(methylamino)benzoate)
tert-butyl 4-amino-3-(methylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 4-AMINO-3-(METHYLAMINO)-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl 4-amino-3-(methylamino)benzoate
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- MDL: MFCD29921410
tert-butyl 4-amino-3-(methylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24179922-0.05g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 0.05g |
$395.0 | 2024-06-19 | |
| Enamine | EN300-24179922-0.1g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 0.1g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-24179922-0.25g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 0.25g |
$432.0 | 2024-06-19 | |
| Enamine | EN300-24179922-0.5g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 0.5g |
$451.0 | 2024-06-19 | |
| Enamine | EN300-24179922-1.0g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 1.0g |
$470.0 | 2024-06-19 | |
| Enamine | EN300-24179922-2.5g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 2.5g |
$923.0 | 2024-06-19 | |
| Enamine | EN300-24179922-5.0g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 5.0g |
$1364.0 | 2024-06-19 | |
| Enamine | EN300-24179922-10.0g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 95% | 10.0g |
$2024.0 | 2024-06-19 | |
| Enamine | EN300-24179922-1g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 1g |
$470.0 | 2023-09-15 | ||
| Enamine | EN300-24179922-5g |
tert-butyl 4-amino-3-(methylamino)benzoate |
524940-54-3 | 5g |
$1364.0 | 2023-09-15 |
tert-butyl 4-amino-3-(methylamino)benzoate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on tert-butyl 4-amino-3-(methylamino)benzoate
Recent Advances in the Study of tert-Butyl 4-amino-3-(methylamino)benzoate (CAS: 524940-54-3)
The compound tert-butyl 4-amino-3-(methylamino)benzoate (CAS: 524940-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoate ester structure with amino and methylamino substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex bioactive molecules.
One of the key areas of research has been the optimization of synthetic routes for tert-butyl 4-amino-3-(methylamino)benzoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also reduces the environmental impact compared to traditional methods. The study highlighted the compound's stability under various conditions, making it a viable candidate for further pharmaceutical development.
Pharmacological investigations have revealed that tert-butyl 4-amino-3-(methylamino)benzoate exhibits moderate inhibitory activity against certain kinase enzymes, which are often implicated in cancer and inflammatory diseases. In vitro assays demonstrated its ability to selectively inhibit specific kinase isoforms, suggesting its potential as a lead compound for the development of targeted therapies. However, researchers caution that further in vivo studies are necessary to fully understand its pharmacokinetic and toxicological profiles.
Another significant application of this compound lies in its use as a precursor for the synthesis of more complex molecules. Recent work has shown that tert-butyl 4-amino-3-(methylamino)benzoate can serve as a versatile intermediate in the construction of heterocyclic compounds with potential antimicrobial and antiviral properties. Its structural features allow for easy modification, enabling the creation of diverse molecular libraries for high-throughput screening.
Despite these promising developments, challenges remain in the clinical translation of research involving tert-butyl 4-amino-3-(methylamino)benzoate. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed in future studies. Nevertheless, the compound continues to be an important focus of research due to its structural novelty and therapeutic potential. Ongoing studies are exploring its applications in drug discovery and development, particularly in the areas of oncology and infectious diseases.
In conclusion, recent research on tert-butyl 4-amino-3-(methylamino)benzoate (CAS: 524940-54-3) has demonstrated its value as both a potential therapeutic agent and a versatile chemical building block. As synthetic methods improve and pharmacological understanding deepens, this compound is likely to play an increasingly important role in pharmaceutical research and development. Future studies should focus on optimizing its properties and exploring its full range of biological activities.
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